molecular formula C10H18O B3381509 1-Cyclohexylbutan-2-one CAS No. 24476-17-3

1-Cyclohexylbutan-2-one

Cat. No. B3381509
CAS RN: 24476-17-3
M. Wt: 154.25 g/mol
InChI Key: ZICCKEFQTCBFAO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyclohexylbutan-2-one consists of a cyclohexyl group attached to a butan-2-one group . The molecular weight is 154.25 g/mol. The molecular structure of a compound can be analyzed using various techniques, including computational methods .


Physical And Chemical Properties Analysis

This compound is a cyclic ketone with a molecular weight of 154.25 g/mol. The physical and chemical properties of a compound can be analyzed using various techniques, including high-throughput methods .

Scientific Research Applications

Ionic Transfer Reactions

1-Cyclohexylbutan-2-one has potential applications in the field of ionic transfer reactions. Research has been conducted on the use of cyclohexadiene-based surrogates, which could be relevant to this compound, in metal-free ionic transfer reactions. These compounds have been used as surrogates for handling challenging compounds, showing promise in various chemical transformations (Walker & Oestreich, 2019).

Catalysis and Synthetic Applications

Research on cyclohexane derivatives like this compound has demonstrated their utility in catalysis and synthetic chemistry. Studies have shown the effectiveness of these compounds in reactions like transfer hydro-tert-butylation and in the synthesis of complex molecules, highlighting their versatility in organic synthesis (Keess & Oestreich, 2017).

Pharmaceutical Synthesis

Compounds structurally related to this compound have been utilized in pharmaceutical synthesis. For example, studies involving cyclohexanone derivatives have demonstrated their role in the synthesis of various pharmaceuticals, indicating the potential for this compound in similar applications (Liu et al., 2013).

Electrochemical Applications

In electrochemistry, cyclohexane derivatives have been explored for their potential in electrocatalytic reactions. Research on the electrocatalytic hydrogenation of cyclohexene compounds, which are structurally similar to this compound, has revealed their usefulness in achieving high selectivity in hydrogenation reactions (Dabo et al., 1997).

Green Chemistry

The Michael addition reactions of cyclohexenone compounds in water have been studied, illustrating the role of such compounds in promoting green chemistry practices. This research points towards the use of this compound in environmentally friendly chemical processes (Silva et al., 1999).

Future Directions

While specific future directions for 1-Cyclohexylbutan-2-one are not available, the field of synthetic chemistry continues to evolve, with new methodologies and technologies being developed . These advancements could potentially impact the synthesis and application of compounds like this compound.

properties

IUPAC Name

1-cyclohexylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICCKEFQTCBFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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